![molecular formula C30H29NO5 B14954616 2-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14954616.png)
2-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds such as 3,4-dimethoxyphenethylamine and 4-methylphenyl derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the chromeno[2,3-c]pyrrole core structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with molecular targets such as enzymes. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where increased acetylcholine levels are desired, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Another related compound with similar aromatic rings and functional groups.
Uniqueness
What sets 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-(4-METHYLPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE apart is its complex chromeno[2,3-c]pyrrole core, which imparts unique chemical and biological properties. This structure allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler analogues .
Biological Activity
The compound 2-[2-(3,4-Dimethoxyphenyl)ethyl]-6,7-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure consists of a chromeno-pyrrole framework with multiple substituents that may influence its biological activity. The presence of methoxy groups and the ethyl side chain are significant for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.
- Anti-inflammatory Effects : It appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in oxidative stress and inflammation.
- Modulation of Signaling Pathways : The compound could affect signaling pathways related to cell proliferation and apoptosis.
- Interaction with Receptors : Potential binding to specific receptors may lead to altered cellular responses.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anticancer | Inhibition of cancer cell proliferation | |
Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant properties demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in vitro. The mechanism was linked to the modulation of antioxidant enzyme activities.
Case Study 2: Anticancer Effects
In a cellular model using breast cancer cell lines, the compound exhibited dose-dependent inhibition of cell growth. The study suggested that this effect might be due to apoptosis induction mediated by caspase activation.
Case Study 3: Anti-inflammatory Properties
Research highlighted the compound's ability to decrease levels of pro-inflammatory cytokines in a murine model of arthritis. This suggests potential therapeutic applications in chronic inflammatory conditions.
Properties
Molecular Formula |
C30H29NO5 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C30H29NO5/c1-17-6-9-21(10-7-17)27-26-28(32)22-14-18(2)19(3)15-24(22)36-29(26)30(33)31(27)13-12-20-8-11-23(34-4)25(16-20)35-5/h6-11,14-16,27H,12-13H2,1-5H3 |
InChI Key |
GAKCJOAPURXEED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)OC5=C(C3=O)C=C(C(=C5)C)C |
Origin of Product |
United States |
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